molecular formula C6H15N2O4P B14299416 Dimethyl N-(propylcarbamoyl)phosphoramidate CAS No. 114284-34-3

Dimethyl N-(propylcarbamoyl)phosphoramidate

Cat. No.: B14299416
CAS No.: 114284-34-3
M. Wt: 210.17 g/mol
InChI Key: IVYBIFKYRFIIML-UHFFFAOYSA-N
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Description

Dimethyl N-(propylcarbamoyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is part of a broader class of phosphoramidates, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl N-(propylcarbamoyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of dimethyl phosphoramidate with propyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors is also common in industrial settings to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-(propylcarbamoyl)phosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphoramidate oxides, phosphine derivatives, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl N-(propylcarbamoyl)phosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl N-(propylcarbamoyl)phosphoramidate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl N-(methylcarbamoyl)phosphoramidate
  • Dimethyl N-(ethylcarbamoyl)phosphoramidate
  • Dimethyl N-(butylcarbamoyl)phosphoramidate

Uniqueness

Dimethyl N-(propylcarbamoyl)phosphoramidate is unique due to its specific propylcarbamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .

Properties

CAS No.

114284-34-3

Molecular Formula

C6H15N2O4P

Molecular Weight

210.17 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-propylurea

InChI

InChI=1S/C6H15N2O4P/c1-4-5-7-6(9)8-13(10,11-2)12-3/h4-5H2,1-3H3,(H2,7,8,9,10)

InChI Key

IVYBIFKYRFIIML-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NP(=O)(OC)OC

Origin of Product

United States

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